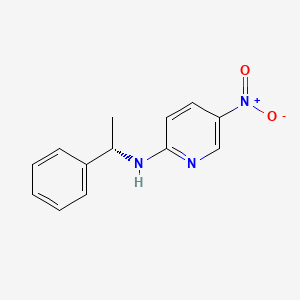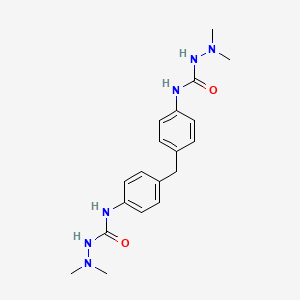
Succinylsulfathiazole
概要
説明
Succinylsulfathiazole, also known as sulfasuxidine, is a sulfonamide . It is a white or yellow-white crystalline powder . It dissolves in aqueous solutions of alkali hydroxides and carbonates but is very slightly soluble in water . It is classified as an ultra long-acting drug .
Synthesis Analysis
Succinylsulfathiazole has been used against gastrointestinal tract infections since 1942 . It is used to suppress folate production by bacteria in the intestine .Molecular Structure Analysis
The molecular formula of Succinylsulfathiazole is C13H13N3O5S2 . The molar mass is 355.38 g·mol−1 . The compound belongs to the class of organic compounds known as benzenesulfonamides .Chemical Reactions Analysis
About 95% of the drug remains in the intestine and only 5% is hydrolyzed, slowly, to sulfathiazole and is absorbed . The succinyl group is attached to form a prodrug for the controlled release of the drug sulfathiazole .Physical And Chemical Properties Analysis
Succinylsulfathiazole has a density of 1.6±0.1 g/cm3 . The index of refraction is 1.679 . The molar refractivity is 83.8±0.4 cm3 . The polar surface area is 162 Å2 . The polarizability is 33.2±0.5 10-24 cm3 . The surface tension is 88.0±3.0 dyne/cm . The molar volume is 222.0±3.0 cm3 .科学的研究の応用
Altering Gastrointestinal Tract Flora
Succinylsulfathiazole has been used as an agent for altering the flora of the gastrointestinal tract . The contents of the gastrointestinal tract were described as being profoundly altered by the oral administration of succinylsulfathiazole to experimental animals and humans . This modification of the intestinal flora suggests the use of this drug especially in the preoperative preparation of the large bowel .
Preoperative Preparation
Succinylsulfathiazole has been given to 100 human beings without severe untoward reactions which could definitely be ascribed to its administration . The knowledge gained from an intensive study of the cases of these patients as it pertains to surgical procedures is the basis for this communication .
Local Bacteriostatic Action
Succinylsulfathiazole has a local bacteriostatic action . It is so poorly absorbed from the gastrointestinal tract that only an insignificant amount of the drug appears in the urine .
Drug Interactions
Succinylsulfathiazole can interact with other drugs. For example, the therapeutic efficacy of Acarbose, Acetohexamide, Albiglutide, Alogliptin, and Bexagliflozin can be increased when used in combination with Succinylsulfathiazole . On the other hand, Cholestyramine can cause a decrease in the absorption of Succinylsulfathiazole resulting in a reduced serum concentration and potentially a decrease in efficacy .
Pharmacokinetics
The pharmacokinetics of Succinylsulfathiazole, such as absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance, are not yet fully understood .
Toxicity
The toxicity of Succinylsulfathiazole is also not yet fully understood .
作用機序
Target of Action
Succinylsulfathiazole is a sulfonamide antibiotic . The primary target of Succinylsulfathiazole is the bacteria in the intestine that are responsible for folate production . These bacteria play a crucial role in the synthesis of folic acid, a vitamin that is essential for various cellular processes.
Mode of Action
Succinylsulfathiazole acts as a competitive inhibitor of dihydropteroate synthetase , an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, Succinylsulfathiazole prevents the bacteria from producing folic acid, thereby disrupting their growth and proliferation .
Biochemical Pathways
The action of Succinylsulfathiazole affects the biochemical pathway of folic acid synthesis in bacteria. By inhibiting dihydropteroate synthetase, it blocks the conversion of dihydropteroate to dihydrofolic acid, a key step in the folic acid synthesis pathway. This disruption leads to a deficiency of folic acid in the bacteria, affecting various downstream processes that rely on folic acid, such as DNA synthesis and cell division .
Pharmacokinetics
Succinylsulfathiazole is classified as an ultra long-acting drug . About 95% of the drug remains in the intestine, and only 5% is hydrolyzed slowly to sulfathiazole and is absorbed . The succinyl group is attached to form a prodrug for the controlled release of the drug sulfathiazole .
Result of Action
The primary result of Succinylsulfathiazole’s action is the inhibition of bacterial growth in the intestine. By blocking folic acid synthesis, it disrupts essential cellular processes in the bacteria, leading to their inability to proliferate. This antibacterial activity makes Succinylsulfathiazole effective in treating infections in the gastrointestinal tract .
Action Environment
The action of Succinylsulfathiazole is influenced by the environment in the gastrointestinal tract. It is very slightly soluble in water but dissolves in aqueous solutions of alkali hydroxides and carbonates . This solubility profile suggests that the pH and the presence of specific ions in the gastrointestinal tract could influence the drug’s solubility, absorption, and hence its efficacy.
Safety and Hazards
特性
IUPAC Name |
4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S2/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVLYVHULOWXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045281 | |
| Record name | Succinylsulfathiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855781 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Succinylsulfathiazole | |
CAS RN |
116-43-8 | |
| Record name | Succinylsulfathiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinylsulfathiazole [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinylsulfathiazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13580 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | succinylsulfathiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | succinylsulfathiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | succinylsulfathiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Succinylsulfathiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Succinylsulfathiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCCINYLSULFATHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSS8647O4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





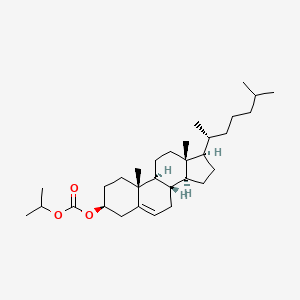
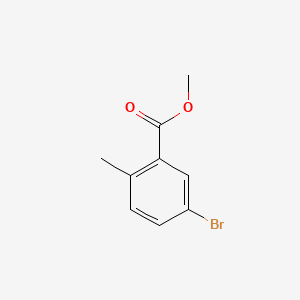


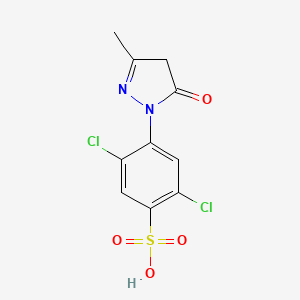

![7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene](/img/structure/B1662072.png)
